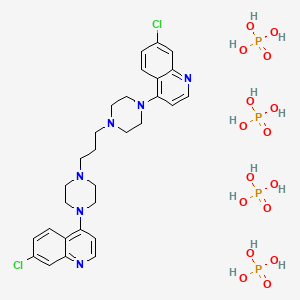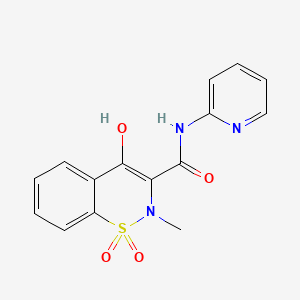![molecular formula C20H19FN4O B610179 4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 910045-32-8](/img/structure/B610179.png)
4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one” belongs to the class of organic compounds known as quinolines and derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds, such as chromeno[4,3-b]pyridin/quinolin-one derivatives, has been reported in the literature. The synthesis involves the construction of either pyridine, quinoline, or coumarin rings via classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols starting from suitable precursors .科学的研究の応用
Adenosine A1 Receptor Antagonist
PQ-69 is a novel and selective adenosine A1 receptor (A1AR) antagonist . It has a Ki value of 0.96 nM for the cloned hA1 receptor, which is 217-fold more selective compared with hA2A receptors and >1,000-fold selectivity for hA1 over hA3 receptor .
Inverse Agonist Activity
The compound exhibits inverse agonist activity. This means that it not only blocks the action of the receptor but also decreases the receptor’s basal activity .
Diuretic and Antihypertensive Agent
Systemic administration of PQ-69 increased urine flow and sodium excretion in normal rats, suggesting its potential use as a novel diuretic and antihypertensive agent .
Inhibitory Activities on Isolated Guinea Pig Contraction
PQ-69 displayed highly inhibitory activities on isolated guinea pig contraction induced by an A1AR agonist .
Metabolic Stability
PQ-69 displayed better metabolic stability in vitro and longer terminal elimination half-life (t1/2) in vivo compared with 1,3-dipropyl-8-cyclopentylxanthine .
Potential Therapeutic Agent
Given its potent antagonist effects on A1AR in vitro, ex vivo and in vivo, PQ-69 might be a useful research tool for investigating A1AR function, and it could be developed as a potential therapeutic agent .
将来の方向性
作用機序
Target of Action:
PQ-69 primarily targets the adenosine A1 receptor (A1AR) . This receptor is part of the adenosine receptor family and plays a crucial role in modulating various physiological functions. When activated, A1AR inhibits adenylyl cyclase, leading to decreased cyclic AMP levels and activation of downstream signaling pathways .
Mode of Action:
PQ-69 acts as an inverse agonist at the A1AR. In other words, it binds to the receptor and reduces its basal activity, resulting in the opposite effect compared to an agonist. By blocking A1AR activation, PQ-69 interferes with downstream signaling pathways and cellular responses .
Biochemical Pathways:
The inhibition of A1AR by PQ-69 affects several pathways:
- K+ Channels and MAPK : A1AR activation can also modulate potassium channels and mitogen-activated protein kinases (MAPK) via G protein subunits released upon receptor activation .
Pharmacokinetics:
PQ-69 exhibits favorable pharmacokinetic properties:
- Selectivity : It is 217-fold more selective for A1AR compared to A2A receptors (Ki=208 nM) and >1,000-fold selective over A3 receptors (Ki >100 μM) .
- Elimination Half-Life : It has a longer terminal elimination half-life (t1/2) in vivo compared to another compound, 1,3-dipropyl-8-cyclopentylxanthine .
Result of Action:
The molecular and cellular effects of PQ-69’s action include altered cyclic AMP levels, modulation of potassium channels, and downstream signaling pathway changes. These effects contribute to its pharmacological profile as an A1AR antagonist .
Action Environment:
Environmental factors, such as pH, temperature, and tissue-specific expression of A1AR, may influence PQ-69’s efficacy and stability.
特性
IUPAC Name |
4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYQRBEISYVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
Q & A
Q1: What is the primary biological target of PQ-69?
A1: PQ-69 is a selective antagonist of the adenosine A1 receptor and exhibits inverse agonist activity. [] This means it binds to the adenosine A1 receptor and blocks the actions of adenosine, potentially leading to downstream effects opposite to those caused by adenosine binding.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

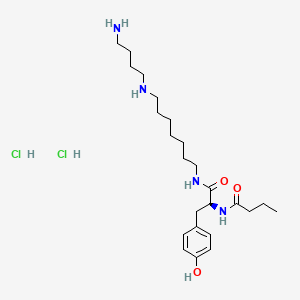

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
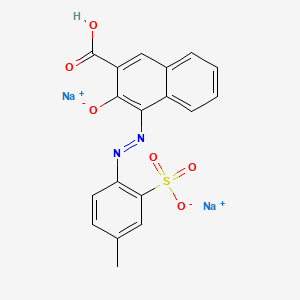
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)
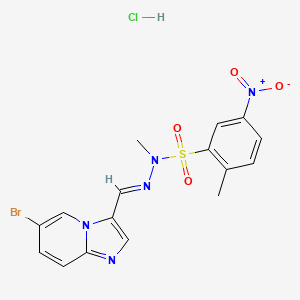
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

